molecular formula C11H12FNO2 B1439852 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-46-5

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1439852
CAS No.: 1047654-46-5
M. Wt: 209.22 g/mol
InChI Key: YVTADGCUSGBFIQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The fluorophenyl group can enhance the binding affinity of the compound to specific enzymes, potentially leading to enzyme inhibition or activation. For instance, it has been observed to interact with enzymes involved in the detoxification and clearance of foreign substances from the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of various cell types, including immune cells and cancer cells. By modulating signaling pathways, it can alter the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorophenyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. The fluorophenyl group can enhance its ability to cross cell membranes and reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

Uniqueness

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTADGCUSGBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
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4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
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Reactant of Route 6
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

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